molecular formula C14H11N7O3S2 B12160179 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B12160179
M. Wt: 389.4 g/mol
InChI Key: ZIWLIOMCTVYMPN-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a tetrazole ring, a benzothiadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and safety, particularly for the handling of hazardous intermediates like hydrazoic acid .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of a tetrazole ring, benzothiadiazole moiety, and sulfonamide group. This unique structure imparts a range of chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C14H11N7O3S2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C14H11N7O3S2/c1-24-12-6-5-9(7-11(12)21-8-15-19-20-21)18-26(22,23)13-4-2-3-10-14(13)17-25-16-10/h2-8,18H,1H3

InChI Key

ZIWLIOMCTVYMPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)N4C=NN=N4

Origin of Product

United States

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